S-(Sulfanylmethyl) butanethioate
CAS No.: 650607-73-1
Cat. No.: VC16888290
Molecular Formula: C5H10OS2
Molecular Weight: 150.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 650607-73-1 |
---|---|
Molecular Formula | C5H10OS2 |
Molecular Weight | 150.3 g/mol |
IUPAC Name | S-(sulfanylmethyl) butanethioate |
Standard InChI | InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3 |
Standard InChI Key | JIGVGROMOKLHNB-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)SCS |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound’s IUPAC name is S-methyl butanethioate, reflecting its thiocarboxylic ester structure where a methylthio group (-SCH₃) is bonded to a butanoyl moiety. Common synonyms include:
The CAS registry number 2432-51-1 uniquely identifies this substance across scientific and regulatory contexts.
Molecular and Structural Characteristics
S-Methyl butanethioate has a molecular weight of 118.20 g/mol and a linear structure represented by the SMILES notation CCCC(=S)SC
. Key structural features include:
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Thioester group: The carbonyl sulfur replaces oxygen, conferring distinct reactivity compared to oxygenated esters.
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Aliphatic chain: A four-carbon butanoyl backbone influences solubility and volatility .
The compound’s 3D conformation, verified by XLogP3 values of 1.5, indicates moderate hydrophobicity, aligning with its miscibility in diethyl ether and insolubility in water .
Physicochemical Properties
Physical State and Sensory Profile
S-Methyl butanethioate is a colorless to pale yellow liquid at room temperature, with a density of 1.0±0.1 g/cm³ and a boiling point of 142–143°C at 757 mmHg . Its odor threshold is exceptionally low, with concentrated solutions emitting putrid, sulfurous notes, while dilutions below 1 ppm exhibit sweet, dairy-like characteristics .
Thermodynamic and Spectral Data
Critical thermodynamic parameters include:
Property | Value | Source |
---|---|---|
Vapor pressure | 5.87 mmHg at 25°C | |
Refractive index (n₀²⁰) | 1.457 | |
Kovats retention index | 1,027 (GC-MS, nonpolar) |
Spectroscopic fingerprints:
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IR (vapor phase): Strong absorption at 1,690 cm⁻¹ (C=S stretch) .
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¹H NMR (CDCl₃): δ 2.52 (t, 2H, CH₂CO), 2.28 (s, 3H, SCH₃), 1.65 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.93 (t, 3H, CH₃) .
Synthesis and Industrial Production
Conventional Synthetic Routes
The primary synthesis involves the reaction of butanethioic acid with methyl iodide under basic conditions:
This method achieves yields >85% when catalyzed by triethylamine in anhydrous tetrahydrofuran . Alternative pathways include transesterification of methyl thioacetate with butanoyl chloride, though this route is less efficient .
Industrial-Scale Manufacturing
Major suppliers (e.g., ECHEMI-registered manufacturers) produce S-methyl butanethioate at 98–99% purity using continuous-flow reactors, optimizing for minimal sulfur byproducts . Batch processes remain prevalent in small-scale operations, with typical outputs of 50–100 kg/day .
Applications in Flavor and Fragrance Industries
Flavor Enhancer
Approved by the Flavor and Extract Manufacturers Association (FEMA No. 3310), it imparts savory nuances to processed cheeses, meat products, and fermented beverages at concentrations of 0.1–5 ppm .
Perfumery Applications
In fragrance formulations, diluted solutions (0.01–0.1%) contribute to tropical and dairy accords, often paired with lactones and furanones .
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